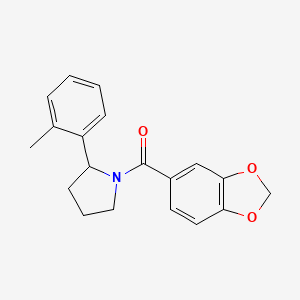
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine, also known as MDMA, is a synthetic psychoactive drug that alters mood and perception. MDMA is commonly known as ecstasy or molly and is widely used recreationally. However, MDMA has also been studied for its potential therapeutic applications in treating various psychological disorders.
Wirkmechanismus
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, while dopamine and norepinephrine are neurotransmitters that regulate motivation and arousal. The increased levels of these neurotransmitters lead to feelings of euphoria, empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to dehydration and heatstroke. 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine also causes the release of cortisol, a stress hormone, which can lead to long-term damage to the brain and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin on the brain and behavior. However, one limitation is that it is difficult to control the dosage and purity of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine, which can lead to inconsistent results.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine. One direction is to further study its potential therapeutic applications in treating various psychological disorders. Another direction is to develop safer and more effective forms of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine for medical use. Additionally, more research is needed to understand the long-term effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine on the brain and other organs.
Synthesemethoden
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine is synthesized from safrole, a natural oil extracted from the roots of the sassafras tree. Safrole is first converted to isosafrole, which is then converted to MDP2P using a catalyst. MDP2P is then reduced to 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine using a reducing agent such as aluminum amalgam.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine has been studied for its potential therapeutic applications in treating various psychological disorders such as post-traumatic stress disorder (PTSD), anxiety, and depression. 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine-assisted psychotherapy has shown promising results in clinical trials, with patients reporting significant improvements in their symptoms.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-5-2-3-6-15(13)16-7-4-10-20(16)19(21)14-8-9-17-18(11-14)23-12-22-17/h2-3,5-6,8-9,11,16H,4,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIRVDYAIPVITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-Benzodioxole-5-carbonyl)-2-(2-methylphenyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one hydrochloride](/img/structure/B6123457.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6123463.png)
![3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6123467.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)
![3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B6123508.png)

![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6123517.png)
![methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)